5-METHYL-2,4-PIPERIDINEDIONE

説明

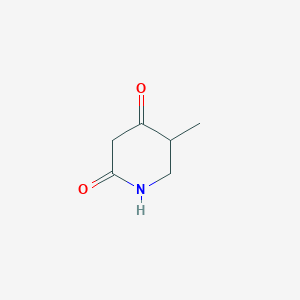

Structure

3D Structure

特性

IUPAC Name |

5-methylpiperidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-3-7-6(9)2-5(4)8/h4H,2-3H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUKNEQMBPDXHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601115 |

Source

|

| Record name | 5-Methylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118263-96-0 |

Source

|

| Record name | 5-Methylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2,4-piperidinedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2,4-piperidinedione is a heterocyclic organic compound belonging to the piperidinedione class of molecules. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This technical guide provides a comprehensive overview of the core properties of 5-methyl-2,4-piperidinedione, including its chemical structure, physicochemical properties, a plausible synthetic route, and a discussion of its potential biological significance. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Core Properties

5-Methyl-2,4-piperidinedione is characterized by a six-membered piperidine ring containing two carbonyl groups at positions 2 and 4, and a methyl group at position 5.

| Property | Value | Source |

| CAS Number | 118263-96-0 | [2][3][4] |

| Molecular Formula | C₆H₉NO₂ | [2][5] |

| Molecular Weight | 127.14 g/mol | [2][5] |

| IUPAC Name | 5-methylpiperidine-2,4-dione | |

| Synonyms | 2,4-Piperidinedione, 5-methyl- | [2][3] |

| Predicted Boiling Point | 337.9 ± 35.0 °C | [2][5] |

| Predicted Density | 1.101 ± 0.06 g/cm³ | [2][5] |

| Predicted pKa | 12.04 ± 0.70 | [2] |

| Appearance | Solid (inferred from supplier data) | [3] |

Note: The physical properties listed above are predicted values and should be confirmed through experimental validation.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Dieckmann Cyclization

The synthesis of 5-methyl-2,4-piperidinedione via Dieckmann cyclization would likely involve the following key steps:

-

Preparation of a β-amino ester: This would serve as a crucial starting material.

-

Acylation with a malonic acid derivative: This step would form an N-acyl-β-amino diester.

-

Intramolecular Dieckmann Condensation: The diester would then undergo a base-mediated intramolecular cyclization to form the piperidinedione ring.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester would be hydrolyzed and decarboxylated to yield the final product.

Caption: Potential therapeutic areas for 5-methyl-2,4-piperidinedione.

Analytical Characterization

To date, specific spectroscopic data (NMR, IR, Mass Spectrometry) for 5-methyl-2,4-piperidinedione has not been published in readily accessible literature. For researchers synthesizing this compound, the following analytical techniques would be essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a doublet for the methyl group, multiplets for the methylene and methine protons on the piperidine ring, and a broad singlet for the N-H proton.

-

¹³C NMR: Expected signals would include two distinct carbonyl carbons, and aliphatic carbons corresponding to the methyl, methylene, and methine groups.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration and strong absorption bands for the two C=O (carbonyl) stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 5-methyl-2,4-piperidinedione is not currently available. However, based on the general hazards associated with piperidine derivatives and dione structures, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [10][11][12][13]* Ventilation: Work in a well-ventilated area or under a chemical fume hood. [10][11][12][13]* Handling: Avoid inhalation, ingestion, and contact with skin and eyes. [10][11][12][13]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. [10][11][12][13] It is imperative to conduct a thorough risk assessment before handling this compound.

Future Directions

5-Methyl-2,4-piperidinedione represents a chemical entity with unexplored potential. Future research should focus on:

-

Development of a robust and scalable synthesis protocol.

-

Full experimental characterization of its physicochemical properties.

-

Comprehensive spectroscopic analysis to confirm its structure.

-

Screening for a wide range of biological activities to identify potential therapeutic applications.

-

Toxicological studies to determine its safety profile.

References

-

UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

-

PubChem. (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione. [Link]

-

National Institute of Standards and Technology. Methyprylon - the NIST WebBook. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Organic Reactions. The Dieckmann Condensation. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. [Link]

-

ResearchGate. The IR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). [Link]

-

Alchem.Pharmtech. CAS 118263-96-0 | 5-Methylpiperidine-2,4-dione. [Link]

-

ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]

-

PubChem. N-Methylpiperidine. [Link]

-

MDPI. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. [Link]

-

PubMed. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. [Link]

-

ResearchGate. Natural piperidine and imidazolidin-2,4-dione bioactive compounds. [Link]

-

ResearchGate. 1 H NMR spectrum of 5-(furan-2-ylmethylene). [Link]

-

MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

-

PubMed Central. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. [Link]

-

Journal de la Société Chimique de France. BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4- DIONES. [Link]

-

National Institute of Standards and Technology. 2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)-. [Link]

-

PubChem. 2-Methylpiperidine. [Link]

-

National Institute of Standards and Technology. Piperidine - the NIST WebBook. [Link]

-

Chemexpress. CAS 118263-96-0|5-Methylpiperidine-2,4-dione. [Link]

-

Sunway Pharm Ltd. 5-METHYL-2,4-PIPERIDINEDIONE - CAS:118263-96-0. [Link]

-

National Institute of Standards and Technology. 2-Piperidinone - the NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-METHYL-2,4-PIPERIDINEDIONE CAS#: 118263-96-0 [amp.chemicalbook.com]

- 3. 5-Methylpiperidine-2,4-dione | CymitQuimica [cymitquimica.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 5-METHYL-2,4-PIPERIDINEDIONE | 118263-96-0 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. organicreactions.org [organicreactions.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.es [fishersci.es]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Characterization of 5-METHYL-2,4-PIPERIDINEDIONE

An In-Depth Technical Guide to 5-Methyl-2,4-piperidinedione: Synthesis, Characterization, and Future Perspectives

Abstract

This technical guide provides a comprehensive scientific overview of 5-methyl-2,4-piperidinedione, a heterocyclic compound of interest within medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogues to present a robust framework for its synthesis, characterization, and potential biological evaluation. We detail a proposed synthetic pathway via Dieckmann condensation, outline projected spectroscopic signatures for structural confirmation, and discuss the critical role of tautomerism. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and a practical starting point for investigating this and similar piperidinedione scaffolds.

Introduction and Strategic Overview

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, forming the core of numerous approved drugs.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements, making it a privileged fragment in drug design. The 2,4-piperidinedione moiety, specifically, introduces functionalities—two carbonyl groups and a secondary amine—that can engage in various biological interactions, including hydrogen bonding.

5-Methyl-2,4-piperidinedione is a specific derivative within this class. While its direct biological and physicochemical properties are not extensively documented in peer-reviewed literature, its structural analogue, 3,3-diethyl-5-methyl-2,4-piperidinedione (Methyprylon), is a known sedative-hypnotic agent.[3] This association suggests that the core 5-methyl-2,4-piperidinedione structure may possess latent biological activity worthy of investigation.

Given the scarcity of direct experimental data, this guide adopts a predictive and analogue-based approach. We will construct a logical pathway for its synthesis and characterization, explaining the causality behind each proposed step. This methodology serves as a self-validating system, providing researchers with the necessary theoretical and practical framework to produce, purify, and confirm the structure of the target compound.

Proposed Synthesis: Dieckmann Condensation Pathway

The most logical and efficient route to construct the 5-methyl-2,4-piperidinedione ring is through an intramolecular Dieckmann condensation.[4][5] This classic carbon-carbon bond-forming reaction is ideal for creating five- and six-membered rings by cyclizing a diester with a strong base.

The rationale for selecting this pathway is its reliability and the commercial availability of the requisite starting materials. The key is the strategic construction of a linear precursor containing two ester groups and the necessary amine and methyl functionalities at the correct positions.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 5-Methyl-2,4-piperidinedione.

Detailed Experimental Protocol

Objective: To synthesize 5-methyl-2,4-piperidinedione via a three-step sequence.

Step 1: Synthesis of the Diester Precursor (Michael Addition)

-

To a stirred solution of methyl 3-aminobutanoate (1.0 eq) in methanol (5 mL/g), add methyl acrylate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. Causality: The Michael addition of the amine to the electron-deficient alkene is a spontaneous but potentially slow reaction; extended stirring ensures completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of starting materials.

-

Remove the solvent under reduced pressure. The resulting crude oil, the diester intermediate, is typically used in the next step without further purification.

Step 2: Intramolecular Dieckmann Condensation

-

Prepare a suspension of sodium ethoxide (1.2 eq) in anhydrous toluene (10 mL/g of diester). Causality: Sodium ethoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon, initiating the cyclization. Toluene is an appropriate high-boiling, aprotic solvent.

-

Add the crude diester intermediate from Step 1 dropwise to the suspension at room temperature under an inert nitrogen atmosphere.

-

Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The formation of a thick precipitate indicates the formation of the sodium salt of the β-keto ester.

-

Cool the reaction to room temperature and quench by carefully pouring it over a mixture of ice and concentrated hydrochloric acid, adjusting the pH to ~2-3.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester intermediate.

Step 3: Hydrolysis and Decarboxylation

-

To the crude β-keto ester from Step 2, add 6M hydrochloric acid (10 mL/g).

-

Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours until gas evolution (CO₂) ceases. Causality: The acidic conditions hydrolyze the remaining ester group to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily decarboxylates upon heating to yield the target dione.

-

Cool the solution and neutralize with a saturated sodium bicarbonate solution to pH 7-8.

-

Extract the product with dichloromethane (4 x 25 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization (e.g., from ethanol/water) to yield pure 5-methyl-2,4-piperidinedione.

Physicochemical Properties and Structural Analysis

Predicted Physicochemical Data

Direct experimental data is limited; however, computational models provide reliable estimates for key properties.

| Property | Predicted Value | Source |

| CAS Number | 118263-96-0 | ChemicalBook[6] |

| Molecular Formula | C₆H₉NO₂ | - |

| Molecular Weight | 127.14 g/mol | - |

| Boiling Point | 337.9 ± 35.0 °C | ChemicalBook[6] |

| Density | 1.101 ± 0.06 g/cm³ | ChemicalBook[6] |

Tautomerism: The Keto-Enol Equilibrium

A critical feature of the 2,4-piperidinedione scaffold is its capacity for keto-enol tautomerism. The protons on the carbons alpha to the carbonyl groups (C3 and C5) are acidic, allowing for the formation of enol or enolate isomers. This equilibrium is influenced by solvent polarity and pH.[7][8] Understanding this behavior is crucial, as the biological activity of the molecule may depend on a specific tautomeric form.

Caption: Keto-enol tautomeric forms of 5-methyl-2,4-piperidinedione.

In most neutral, aprotic solvents, the diketone form is expected to predominate. However, in polar or protic solvents, or in the presence of biological macromolecules, the enol forms may become significantly populated.

Spectroscopic Characterization (Projected)

Structural confirmation relies on a combination of NMR, IR, and Mass Spectrometry. The following are projected data based on the principles of spectroscopy and comparison with analogues like Methyprylon.[3]

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

| Projected ¹H NMR Data (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.5-8.5 | br s |

| ~3.4-3.6 | m |

| ~2.5-2.8 | m |

| ~2.3-2.5 | m |

| ~1.1-1.2 | d |

| Projected ¹³C NMR Data (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C=O (C2 & C4) |

| ~45-50 | CH₂ (C6) |

| ~40-45 | CH₂ (C3) |

| ~30-35 | CH (C5) |

| ~15-20 | CH₃ |

Self-Validation Insight: The presence of two distinct signals in the carbonyl region (~170 ppm) and the characteristic doublet for the methyl group coupled to the C5 proton would be strong evidence for the target structure. 2D NMR experiments (COSY, HSQC) would be essential to confirm all proton-carbon connectivities.

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Projected IR Data (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3300 | N-H stretch (amide) |

| 2850-3000 | C-H stretch (aliphatic) |

| 1710-1730 | C=O stretch (ketone) |

| 1670-1690 | C=O stretch (amide) |

Expertise Insight: The presence of two distinct carbonyl peaks is a hallmark of the 2,4-piperidinedione system. The higher frequency band corresponds to the ketone-like carbonyl at C4, while the lower frequency band is characteristic of the amide carbonyl at C2, which has more single-bond character due to resonance with the nitrogen lone pair. The spectrum for the analogue Methyprylon shows these characteristic features.[3]

3.3.3. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns.

| Projected MS Data (Electron Ionization) | |

| m/z Value | Assignment |

| 127 | [M]⁺ (Molecular Ion) |

| 112 | [M - CH₃]⁺ |

| 99 | [M - CO]⁺ |

| 84 | [M - HNCO]⁺ |

| 70 | Retro-Diels-Alder fragments |

Trustworthiness: The definitive confirmation of the compound's identity would be an exact mass measurement using High-Resolution Mass Spectrometry (HRMS), which should match the calculated exact mass of C₆H₉NO₂ (127.0633 Da).

Potential Biological Activity and Future Directions

While 5-methyl-2,4-piperidinedione itself has not been extensively studied, the broader class of dione-containing heterocycles exhibits a wide range of biological activities.

-

CNS Activity: As noted, the diethyl-substituted analogue Methyprylon is a CNS depressant.[3] This suggests the core scaffold may interact with receptors in the central nervous system, such as GABA receptors.

-

Antidiabetic Potential: The thiazolidinedione ring system, which is structurally related, is famous for its use in treating type 2 diabetes (e.g., Pioglitazone).[9] These compounds act as agonists for the PPARγ nuclear receptor. It is plausible that piperidinedione scaffolds could be explored for similar activity.

-

Antimicrobial and Antifungal Activity: Piperidine derivatives have been investigated as antimicrobial and antifungal agents.[10][11] The hydrogen bonding capabilities of the dione system could facilitate binding to microbial enzymes or proteins.

Future Research Workflow:

Caption: A logical progression for future drug discovery research.

Conclusion

5-Methyl-2,4-piperidinedione represents an under-explored chemical entity with a foundation rooted in established pharmaceutical scaffolds. This guide provides a comprehensive and actionable framework for its synthesis and characterization, built upon sound chemical principles and analogue comparison. By detailing the causality behind experimental choices and providing projected analytical data, we have established a self-validating protocol for researchers. The potential for this molecule to exhibit biological activity, particularly in CNS or metabolic disorders, warrants its investigation as a novel building block in drug discovery programs.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Methyprylon. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

Gim, H. J., Kang, B., & Jeon, R. (2007). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Archives of Pharmacal Research, 30(9), 1055–1061. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). Retrieved from [Link]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Piperidine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2002). Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. Retrieved from [Link]

-

CORE. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Automated Topology Builder (ATB). (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperidine, 5-ethyl-2-methyl- (CAS 104-89-2). Retrieved from [Link]

-

PubMed Central. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. Retrieved from [Link]

-

MDPI. (2022). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Retrieved from [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

-

MDPI. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Methyprylon [webbook.nist.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. 5-METHYL-2,4-PIPERIDINEDIONE CAS#: 118263-96-0 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Chemical Structure of 5-Methyl-2,4-piperidinedione: An In-depth Technical Guide

This guide provides a comprehensive framework for the structural elucidation of 5-methyl-2,4-piperidinedione, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-technique analytical approach, grounded in established scientific principles, to unambiguously determine the molecule's connectivity and stereochemistry. We will delve into the rationale behind the selection of each analytical method, provide detailed experimental protocols, and interpret the resulting data to build a complete structural picture.

Introduction

5-Methyl-2,4-piperidinedione (C6H9NO2, Molar Mass: 127.14 g/mol ) is a derivative of piperidine, a common scaffold in many pharmaceuticals.[1][2] Its structure incorporates a cyclic imide functionality, a methyl substituent, and a chiral center, presenting a nuanced challenge for complete characterization. The systematic approach detailed herein employs a suite of spectroscopic and analytical techniques to provide orthogonal data points, ensuring a confident and robust structural assignment.

The Strategic Approach to Structure Elucidation

Our strategy is built on a logical progression of analyses, starting with techniques that reveal the fundamental building blocks and functional groups, and culminating in methods that define the precise three-dimensional arrangement of atoms. This workflow ensures that each step builds upon the last, creating a self-validating cascade of evidence.

Caption: A logical workflow for the structural elucidation of 5-methyl-2,4-piperidinedione.

Part 1: Establishing the Foundation - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in characterizing an unknown compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula.

Trustworthiness: By comparing the experimentally measured mass to a database of theoretical masses for all possible elemental compositions, we can eliminate guesswork and establish a solid foundation for further analysis.

Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of 5-methyl-2,4-piperidinedione in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Data Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition.

Expected Data & Interpretation:

| Ion | Theoretical m/z | Expected m/z (for C6H10NO2⁺) |

| [M+H]⁺ | 128.0655 | 128.0655 ± 0.0005 |

A measured mass within 5 ppm of the theoretical value for C6H10NO2⁺ would confirm the molecular formula of the protonated molecule, and by extension, the neutral molecule as C6H9NO2.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 5-methyl-2,4-piperidinedione, we expect to see characteristic absorptions for the N-H and C=O bonds of the cyclic imide.[3]

Trustworthiness: The presence of specific, strong absorption bands in the IR spectrum serves as a reliable indicator of the key functional groups, corroborating the information derived from the molecular formula.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Functional Group | Expected Appearance |

| 3200 ± 50 | N-H Stretch | Medium intensity, somewhat broad peak.[3] |

| 2960-2850 | C-H Stretch (sp³) | Multiple sharp peaks corresponding to the methyl and methylene groups.[4] |

| ~1730 and ~1680 | C=O Stretch (Imide) | Two distinct, strong absorption bands, characteristic of a cyclic imide.[3] The asymmetric stretch is typically at a higher frequency. |

The presence of these bands would provide strong evidence for the piperidinedione ring structure.

Part 2: Assembling the Puzzle - 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule in solution.[5] By analyzing the chemical shifts, coupling constants, and correlations between nuclei, we can piece together the carbon-hydrogen framework.

1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a detailed census of the atoms in the molecule, and the consistency between the two datasets enhances the reliability of the assignments.

Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Data Analysis: Integrate the ¹H signals to determine proton ratios, and analyze chemical shifts and coupling patterns to infer connectivity.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | broad singlet | 1H | N-H | The imide proton is typically deshielded and may be broad due to exchange. |

| ~3.5 | multiplet | 2H | C6-H₂ | Protons adjacent to the nitrogen atom are deshielded. |

| ~2.7 | multiplet | 1H | C5-H | The methine proton is coupled to the adjacent methylene and methyl protons. |

| ~2.4 | multiplet | 2H | C3-H₂ | Protons adjacent to a carbonyl group are deshielded. |

| ~1.2 | doublet | 3H | C5-CH₃ | The methyl group is split into a doublet by the adjacent methine proton. |

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175 | C2, C4 | Carbonyl carbons are highly deshielded. |

| ~45 | C6 | The carbon adjacent to the nitrogen is deshielded. |

| ~35 | C3 | The carbon adjacent to a carbonyl group is deshielded. |

| ~30 | C5 | The methine carbon. |

| ~15 | C5-CH₃ | The methyl carbon is in the typical aliphatic region. |

2D NMR: COSY, HSQC, and HMBC

Expertise & Experience: 2D NMR experiments reveal correlations between nuclei, allowing us to definitively map out the molecular structure.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons (¹H-¹H).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (¹H-¹³C one-bond).[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C multiple-bond).

Trustworthiness: The combination of these experiments provides a redundant and cross-validating network of correlations, leading to an unambiguous assignment of the entire molecular structure.

Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for 1D NMR.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire standard COSY, HSQC, and HMBC spectra.

-

Data Analysis: Analyze the cross-peaks to establish connectivity.

Expected 2D NMR Correlations:

Caption: Key expected HMBC correlations for 5-methyl-2,4-piperidinedione.

-

COSY: Cross-peaks between C3-H₂ and C5-H, and between C5-H and C5-CH₃.

-

HSQC: Correlations between each proton signal and its directly attached carbon.

-

HMBC: Key correlations would include the C5-CH₃ protons to the C4, C5, and C6 carbons, and the C6-H₂ protons to the C2 and C5 carbons. The N-H proton may show a correlation to the C2 and C6 carbons.

Part 3: Absolute Confirmation - Single Crystal X-Ray Crystallography

Expertise & Experience: While NMR provides the connectivity in solution, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[7][8][9][10]

Trustworthiness: An X-ray crystal structure is considered the ultimate proof of a molecule's structure.

Protocol: Single Crystal X-Ray Crystallography

-

Crystal Growth: Grow single crystals of 5-methyl-2,4-piperidinedione suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Instrumentation: Use a single-crystal X-ray diffractometer.

-

Data Collection: Mount a suitable crystal and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.[9]

Expected Result:

The resulting crystal structure would confirm the piperidinedione ring system, the position of the methyl group at C5, and would reveal the relative stereochemistry of the chiral center at C5. The conformation of the six-membered ring, likely a distorted chair or boat, would also be determined.[8]

Conclusion

The structural elucidation of 5-methyl-2,4-piperidinedione is a systematic process that leverages the strengths of multiple analytical techniques. By following the workflow outlined in this guide—from determining the molecular formula and identifying functional groups with MS and IR, to mapping the atomic connectivity with 1D and 2D NMR, and finally confirming the absolute structure with X-ray crystallography—researchers can achieve an unambiguous and comprehensive characterization of this molecule. This rigorous approach not only ensures scientific accuracy but also provides the foundational knowledge necessary for its potential application in further research and development.

References

-

Spectroscopy Online. Organic Nitrogen Compounds VIII: Imides. [Link]

-

PubMed. 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria. [Link]

-

PubChem. (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione. [Link]

-

PubMed Central. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

NIST WebBook. Methyprylon. [Link]

-

ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]

-

University of Regensburg. INFRARED SPECTROSCOPY (IR). [Link]

-

Mansoura University. The features of IR spectrum. [Link]

-

CORE. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

PubChem. 2,4-Piperidinedione. [Link]

-

NIST WebBook. Piperidine, 4-methyl-. [Link]

-

NIST WebBook. Piperidine. [Link]

-

NIST WebBook. Piperidine, 5-ethyl-2-methyl-. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

NIST WebBook. 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

ePrints Soton. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

-

Supporting Information. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

-

PubMed Central. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]

-

MDPI. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

ResearchGate. (PDF) Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. [Link]

Sources

- 1. 5-METHYL-2,4-PIPERIDINEDIONE;118263-96-0 [abichem.com]

- 2. 5-METHYL-2,4-PIPERIDINEDIONE - CAS:118263-96-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Whitepaper: Strategic Synthesis of 5-Methyl-2,4-piperidinedione and Its Analogs

An In-depth Technical Guide for Medicinal and Process Chemists

Abstract

The piperidine-2,4-dione scaffold is a privileged heterocyclic system that serves as a crucial building block in the development of novel therapeutic agents.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, making it an attractive core for combinatorial library synthesis and lead optimization programs. This guide provides a comprehensive overview of the robust and regioselective synthesis of 5-methyl-2,4-piperidinedione, a key exemplar of this compound class. We will delve into the strategic considerations underpinning the primary synthetic route—the Dieckmann condensation—and explore subsequent derivatization pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical, field-proven guide to accessing this valuable molecular architecture.

Introduction: The Significance of the Piperidine-2,4-dione Core

The piperidine ring is one of the most ubiquitous heterocycles in clinically approved drugs, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[4][5] The introduction of carbonyl functionalities at the 2- and 4-positions creates a glutarimide-like structure with a unique profile. Unlike the more common 2,6-diones (glutarimides), the 2,4-dione isomer possesses a reactive methylene group at the C3 position, flanked by two carbonyls, which serves as a prime handle for further chemical modification.

The strategic importance of this scaffold lies in its versatility. The core can be readily accessed and subsequently decorated at multiple positions (N1, C3, C5, C6), enabling the systematic exploration of the chemical space around the core to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Core Synthetic Strategy: The Dieckmann Condensation Pathway

From a retrosynthetic perspective, the most reliable and regioselective approach to constructing the 2,4-piperidinedione ring is the intramolecular Dieckmann condensation of a specifically designed amidodiester precursor.[6][7][8] This method offers excellent control over substituent placement and is amenable to scale-up.

The overall workflow can be visualized as a three-stage process:

-

Precursor Assembly: Formation of a key amidodiester intermediate.

-

Cyclization: Intramolecular Dieckmann condensation to form the cyclic β-keto ester.

-

Hydrolysis & Decarboxylation: Removal of the ester group at C3 to yield the target dione.

Figure 1: General workflow for the synthesis of 5-methyl-2,4-piperidinedione via Dieckmann condensation.

Causality Behind Experimental Choices

The Precursor: The choice of the starting β-amino ester is critical as it dictates the substitution pattern on the final piperidinedione ring. To synthesize 5-methyl -2,4-piperidinedione, the required starting material is a derivative of 3-aminobutanoic acid (β-homoalanine). The methyl group at the β-position of this amino acid becomes the methyl group at the C5 position of the final heterocyclic ring.

The Cyclization Reaction: The Dieckmann condensation is an intramolecular Claisen condensation that forms a β-keto ester.[8][9] The reaction is base-catalyzed, typically using a strong, non-nucleophilic base that corresponds to the alcohol of the ester to prevent transesterification. For methyl esters, sodium methoxide (NaOMe) is the base of choice.[6][7] The driving force for the reaction is the formation of a stable, resonance-delocalized enolate of the resulting β-dicarbonyl system upon deprotonation by the alkoxide base. An acidic workup is then required to protonate this enolate and yield the neutral product.

Figure 2: Simplified mechanism of the Dieckmann condensation.

Hydrolysis and Decarboxylation: The Dieckmann cyclization initially yields a C3-carbomethoxy-5-methyl-2,4-piperidinedione.[7] For many applications, the unsubstituted C3 methylene is desired. This is conveniently achieved through hydrolysis of the ester followed by thermal decarboxylation. This sequence is often performed in a one-pot procedure by heating the cyclic β-keto ester in a solvent mixture such as aqueous acetonitrile, which facilitates both steps.[6]

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and represent a reliable method for the synthesis of the title compound.[6][7]

Protocol 1: Synthesis of the Amidodiester Precursor

(Methyl 3-((3-methoxy-3-oxopropanoyl)amino)butanoate)

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 3-aminobutanoate hydrochloride (10.0 g, 65.1 mmol) and dichloromethane (DCM, 100 mL).

-

Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (Et₃N, 22.7 mL, 162.8 mmol, 2.5 equiv.) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C.

-

Acylation: In a separate flask, prepare methyl malonyl chloride by reacting monomethyl malonate with oxalyl chloride or use a pre-prepared solution. Add methyl malonyl chloride (9.8 g, 71.6 mmol, 1.1 equiv.) dissolved in 20 mL of DCM to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting amino ester is consumed.

-

Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amidodiester, which can often be used in the next step without further purification.

Protocol 2: One-Pot Dieckmann Cyclization and Decarboxylation

(Synthesis of 5-Methyl-2,4-piperidinedione)

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add methanol (200 mL).

-

Base Preparation: Carefully add sodium metal (1.8 g, 78.1 mmol, 1.2 equiv. based on the starting amino ester) in small portions to the methanol at 0 °C. Allow all the sodium to react to form sodium methoxide.

-

Cyclization: Add the crude amidodiester from Protocol 1 (assuming ~65.1 mmol) dissolved in 50 mL of methanol to the sodium methoxide solution.

-

Reaction (Dieckmann): Heat the mixture to reflux and maintain for 2 hours. The formation of the cyclic β-keto ester intermediate can be monitored by TLC.

-

Hydrolysis & Decarboxylation: After cooling slightly, carefully add a solution of 1% water in acetonitrile (100 mL) to the reaction mixture.[6] Heat the new mixture back to reflux and maintain for an additional 3-4 hours.

-

Workup: Cool the reaction to room temperature and neutralize to pH ~6-7 with 1M HCl. Concentrate the mixture under reduced pressure to remove most of the organic solvents.

-

Extraction: Extract the resulting aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-methyl-2,4-piperidinedione as a solid.

Synthesis of Derivatives: Exploring Chemical Space

The true utility of the 5-methyl-2,4-piperidinedione core is its capacity for derivatization. The primary sites for modification are the ring nitrogen (N1) and the active methylene at C3.

Figure 3: Key derivatization strategies for the 5-methyl-2,4-piperidinedione scaffold.

-

N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an electrophile like an alkyl or benzyl halide to install N-substituents.

-

C3-Alkylation: The protons at the C3 position are significantly acidic (pKa ≈ 11-13) due to the flanking carbonyl groups. Deprotonation with a strong base (e.g., LDA, NaH) generates a nucleophilic enolate that can be alkylated with various electrophiles.[6] It is important to note that dialkylation can occur if excess alkylating agent and base are used.[6]

-

Knoevenagel Condensation: The active C3 methylene can also participate in condensation reactions with aldehydes and ketones to form C3-ylidene derivatives, further expanding the accessible chemical diversity.

Data Summary and Characterization

The efficiency of the Dieckmann cyclization is generally good, with yields depending on the specific substrate and reaction conditions.

| Precursor Type | R¹ at C6 | R² at C5 | Cyclization Yield (%) | Reference |

| Amidodiester | H | H | 75 | [7] |

| Amidodiester | Phenyl | H | 65 | [7] |

| Amidodiester | H | Methyl | ~60-70 (Estimated) | N/A |

| Amidodiester | Allyl | H | 56 | [6] |

Table 1: Representative yields for the synthesis of substituted 2,4-piperidinediones via Dieckmann cyclization.

Expected Characterization for 5-Methyl-2,4-piperidinedione:

-

¹H NMR: Expect signals for the C5-CH (multiplet), C5-CH₃ (doublet), C6-CH₂ (multiplet), C3-CH₂ (singlet), and N-H (broad singlet).

-

¹³C NMR: Expect signals for the two carbonyl carbons (C2 and C4), and the four aliphatic carbons (C3, C5, C6, and the methyl carbon).

-

Mass Spec: The calculated molecular weight should correspond to the observed parent ion peak (e.g., [M+H]⁺).

Conclusion and Future Outlook

The Dieckmann condensation provides a robust, reliable, and scalable route to 5-methyl-2,4-piperidinedione and its analogs. The synthetic strategy is underpinned by fundamental principles of organic chemistry, offering clear, predictable outcomes. The resulting scaffold is an exceptionally valuable platform for medicinal chemistry, providing multiple handles for diversification. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently employ this methodology to generate libraries of novel compounds for drug discovery programs, targeting a wide range of diseases. Future work in this area may focus on developing enantioselective variations of this synthesis to access chiral, non-racemic piperidinediones, further enhancing the utility of this important heterocyclic core.

References

-

Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis. ACS Publications. [Link]

-

Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. (2023). Thieme Connect. [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Institutes of Health (NIH). [Link]

-

Piperidine Synthesis. Defense Technical Information Center (DTIC). [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University (NTU). [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. National Institutes of Health (NIH). [Link]

-

Initial synthesis of glutarimide 8. ResearchGate. [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry (RSC) Publishing. [Link]

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

The Role of Piperidine Derivatives in Medicinal Chemistry. Medium. [Link]

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Medium. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. PubMed. [Link]

-

Piperidine. Wikipedia. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Synthesis of Piperidones by MCR. ResearchGate. [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

-

21.6b Dieckmann Condensation Reactions. YouTube. [Link]

-

Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]

-

General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Institutes of Health (NIH). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Mechanism of Action of Thalidomide: A "Molecular Glue" Degrader

Acknowledgment of Topic Limitation and Proposed Alternative

Initial research indicates that 5-methyl-2,4-piperidinedione is a chemical compound with limited publicly available data regarding its mechanism of action, biological targets, or significant pharmacological effects[1]. It is structurally related to methyprylon, a sedative-hypnotic agent, but specific in-depth studies on its mechanism are scarce. The piperidinedione scaffold is present in many bioactive compounds, but each derivative's activity is highly dependent on its specific substitutions[2][3][4].

To fulfill the prompt's core requirements for an in-depth technical guide, this document will focus on a well-characterized and highly relevant compound from the same structural class: Thalidomide . Thalidomide's complex and extensively studied mechanism of action as a "molecular glue" provides a robust framework for illustrating the principles and methodologies of modern mechanism-of-action studies. This approach allows for a scientifically rigorous and detailed guide that serves the intended audience of researchers and drug development professionals.

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Core Concepts

Thalidomide, initially a sedative, became infamous for its severe teratogenicity[5][6]. Decades later, it was repurposed for treating conditions like multiple myeloma[7]. This remarkable history underscores the critical importance of elucidating a drug's mechanism of action (MoA). The discovery that thalidomide and its analogs (immunomodulatory drugs or IMiDs) function as "molecular glues" has revolutionized our understanding of their pleiotropic effects and opened new avenues in targeted protein degradation[7][8][9].

This guide provides a technical overview of thalidomide's MoA, focusing on the conceptual framework and experimental workflows required to dissect the activity of such compounds.

The "Molecular Glue" Concept

Unlike traditional inhibitors that block an enzyme's active site, molecular glues induce or stabilize protein-protein interactions that do not naturally occur[8][10]. Thalidomide executes its primary functions by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex[7][11]. This binding event alters the substrate specificity of CRL4^CRBN^, causing it to recognize and polyubiquitinate "neosubstrates," marking them for degradation by the 26S proteasome[7][12].

The therapeutic effects (e.g., in multiple myeloma) and the tragic teratogenic effects are consequences of the degradation of different neosubstrates[12][13].

Section 2: Key Molecular Players and Signaling Pathways

The central axis of thalidomide's action involves the CRL4^CRBN^ E3 ligase complex and its induced neosubstrates.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

-

Cereblon (CRBN): The direct binding target of thalidomide. It contains a thalidomide-binding domain (TBD)[7].

-

DDB1 (DNA Damage-Binding Protein 1): A scaffold protein that links CRBN to the rest of the complex[7].

-

CUL4 (Cullin 4): A cullin protein that forms the backbone of the E3 ligase[7].

-

RBX1 (RING-Box Protein 1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme[9].

Therapeutically Relevant Neosubstrates in Oncology

In the context of multiple myeloma, the key therapeutic targets are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [14].

-

Mechanism: Thalidomide binding to CRBN creates a new binding surface that recruits IKZF1 and IKZF3 to the E3 ligase complex. This leads to their ubiquitination and subsequent degradation[14].

-

Downstream Effects: Degradation of IKZF1/3 leads to the downregulation of critical myeloma survival factors, including IRF4 and MYC, and enhances anti-tumor T-cell activity through IL-2 production[14].

The Neosubstrate Responsible for Teratogenicity

Extensive research has identified the transcription factor SALL4 (Sal-like protein 4) as a key neosubstrate mediating thalidomide's teratogenic effects[13][15][16].

-

Mechanism: Similar to IKZF1/3, thalidomide induces the degradation of SALL4 via the CRL4^CRBN^ complex[12].

-

Pathophysiology: SALL4 is crucial for embryonic development, particularly limb formation. Loss-of-function mutations in the SALL4 gene cause syndromes (e.g., Duane Radial Ray syndrome) that phenocopy the birth defects seen with thalidomide exposure[13][15]. This provides a strong mechanistic link between SALL4 degradation and teratogenicity. The species-specific nature of this effect (occurring in humans and rabbits but not rodents) is a critical aspect of its historical tragedy[16][17].

The following diagram illustrates the core mechanism of thalidomide as a molecular glue.

Section 3: Experimental Workflows for MoA Elucidation

A multi-faceted approach is required to definitively establish a molecular glue's MoA. The workflow can be logically divided into three stages: Target Engagement, Cellular Consequences, and In Vivo Validation.

Stage 1: Target Engagement & Ternary Complex Formation

The first step is to confirm that the compound directly binds to its intended target (CRBN) and promotes the formation of the ternary complex (CRBN-glue-Neosubstrate).

Experiment 1: Direct Binding to Cereblon

This experiment confirms the physical interaction between the compound and CRBN.

-

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method[11][18].

-

Protocol: TR-FRET Cereblon Binding Assay

-

Reagents: GST-tagged human CRBN protein, an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate), and a thalidomide analog labeled with a FRET acceptor (e.g., Thalidomide-Red)[11].

-

Principle: In the absence of a competitor compound, the labeled thalidomide binds to CRBN, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.

-

Procedure: a. Serially dilute the test compound (e.g., 5-methyl-2,4-piperidinedione or thalidomide) in an appropriate assay buffer. b. In a microplate, combine the tagged CRBN protein, the donor-labeled antibody, the acceptor-labeled thalidomide tracer, and the test compound. c. Incubate the plate to allow the binding reaction to reach equilibrium. d. Read the plate on a TR-FRET-compatible reader, measuring fluorescence at both donor and acceptor emission wavelengths.

-

Data Analysis: The decrease in the FRET ratio is proportional to the test compound's ability to displace the tracer. An IC50 value is calculated from the dose-response curve, representing the compound's binding affinity for CRBN[18].

-

Quantitative Data Summary: Binding Affinities of IMiDs to CRBN

| Compound | Binding Assay Type | Reported IC50 / Kd | Reference |

| Thalidomide | TR-FRET | ~2.5 µM (IC50) | [11] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~1 µM (Kd) | [7] |

| Pomalidomide | TR-FRET | ~0.2 µM (IC50) | [19] |

Stage 2: Cellular Consequences of Target Engagement

Once binding is confirmed, the next step is to demonstrate that this engagement leads to the degradation of specific neosubstrates.

Experiment 2: Neosubstrate Degradation Assay

This experiment verifies the downstream effect of CRBN binding: the degradation of target proteins.

-

Methodology: Western Blotting is a standard and reliable technique to quantify changes in protein levels.

-

Protocol: Western Blot for IKZF1 Degradation

-

Cell Culture: Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to logarithmic growth phase.

-

Treatment: Treat cells with a dose range of the test compound (e.g., 0.1, 1, 10 µM thalidomide) and a vehicle control (e.g., DMSO) for a set time (e.g., 4-24 hours).

-

Lysis: Harvest and lyse the cells to extract total protein. Quantify protein concentration using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for the neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin). c. Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.

-

Data Analysis: Quantify band intensity using densitometry software. Normalize the IKZF1 signal to the loading control to determine the relative decrease in protein levels compared to the vehicle-treated sample. Calculate the DC50 (concentration for 50% degradation).

-

Experiment 3: In Vitro Ubiquitination Assay

This biochemical assay provides direct evidence that the compound induces the ubiquitination of the neosubstrate by the E3 ligase complex.

-

Methodology: A cell-free reconstituted system allows for precise control over the components.

-

Protocol: Reconstituted In Vitro Ubiquitination Assay

-

Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3/UBE2G1), ubiquitin, ATP, the CRL4^CRBN^ complex, and the purified neosubstrate (e.g., His-tagged IKZF1)[7][10].

-

Procedure: a. Combine all reaction components in a microcentrifuge tube. b. Add the test compound or vehicle control. c. Initiate the reaction by adding ATP and incubate at 30-37°C. d. Stop the reaction at various time points by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by Western blot, probing for the neosubstrate (e.g., with an anti-His antibody). A ladder of higher molecular weight bands appearing in a compound-dependent manner indicates polyubiquitination.

-

The following diagram outlines the experimental workflow for MoA validation.

Section 4: Conclusion and Future Directions

The elucidation of thalidomide's mechanism of action is a landmark in chemical biology and drug discovery. It transformed a historical tragedy into a powerful therapeutic paradigm: targeted protein degradation[20]. The principles and workflows described herein—from confirming target engagement with biophysical assays to verifying neosubstrate degradation in cellular and biochemical systems—provide a robust template for investigating novel molecular glues.

For any new piperidinedione derivative, including 5-methyl-2,4-piperidinedione, this systematic approach is essential. Researchers must first establish a direct biological target and then meticulously connect that initial binding event to downstream cellular and physiological consequences. This rigorous, evidence-based process is the cornerstone of modern drug development, ensuring both efficacy and safety.

References

-

Donovan, K. A., An, J., Nowak, R. P., et al. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife, 7, e38430. [Link][13][15][16][17]

-

Matyskiela, M. E., Couto, S., Zheng, X., et al. (2018). SALL4 mediates teratogenicity as a thalidomide-dependent CRL4(CRBN) neosubstrate. Nature Chemical Biology, 14(10), 981–987. [Link]

-

Novartis Institutes for BioMedical Research. (2018). CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome. OAK Open Access Archive. [Link][12]

-

MyScience.ch. (2014). Mechanism of action of thalidomide elucidated. MyScience.ch. [Link][5]

-

Franks, M. E., Macpherson, G. R., & Figg, W. D. (2004). Thalidomide: mechanisms of action. Expert Review of Anticancer Therapy, 4(4), 635-649. [Link][21]

-

Ito, T., Ando, H., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 159(3), 269–279. [Link][7]

-

BMG LABTECH. (2024). Molecular glues: new solutions for undruggable proteins. BMG LABTECH. [Link][8]

-

BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. BPS Bioscience. [Link][19]

-

Scott, D. C., Hamm, G., & Schulman, B. A. (2016). Molecular glues: the adhesive connecting targeted protein degradation to the clinic. Trends in Biochemical Sciences, 41(4), 347-350. [Link][9]

-

CHI. (2022). Protein Degradation Using PROTACs & Molecular Glues. Cambridge Healthtech Institute. [Link][20]

-

Krönke, J., Udeshi, N. D., Pugh, A., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Science, 343(6168), 301-305. [Link][14]

-

PubChem. (n.d.). (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione. National Center for Biotechnology Information. [Link][1]

-

PubChem. (n.d.). Methyprylon. National Center for Biotechnology Information. [Link][22]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][2][3]

-

Wawrzyniak, P., & Giel-Pietraszuk, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116900. [Link][4]

Sources

- 1. (5R)-3,3-diethyl-5-methylpiperidine-2,4-dione | C10H17NO2 | CID 40467203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]

- 6. Thalidomide - Wikipedia [en.wikipedia.org]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesensors.com [lifesensors.com]

- 11. revvity.com [revvity.com]

- 12. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]

- 13. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

- 14. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Protein Degradation Using PROTACs & Molecular Glues | April 19-20, 2022 [drugdiscoverychemistry.com]

- 21. Thalidomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methyprylon | C10H17NO2 | CID 4162 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of a Substituted Piperidinedione Scaffold

An In-Depth Technical Guide to the Potential Biological Activity of 5,5-dimethylpiperidine-2,4-dione

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its favorable physicochemical properties and capacity for precise interactions with biological targets have cemented its importance. The introduction of a gem-dimethyl group at the 5-position and two carbonyl functionalities at the 2- and 4-positions of the piperidine ring gives rise to 5,5-dimethylpiperidine-2,4-dione, a molecule with unique conformational characteristics and untapped therapeutic potential.[1] This guide offers a comprehensive exploration of this compound, from its synthesis to its hypothesized biological activities, providing a roadmap for researchers and drug development professionals interested in this promising scaffold. While direct biological data on 5,5-dimethylpiperidine-2,4-dione is limited, this document will extrapolate from the well-documented activities of structurally related glutarimide and piperidine derivatives to build a strong case for its potential therapeutic applications.

Chemical Profile and Synthesis

A thorough understanding of the molecule's synthesis and chemical properties is fundamental to any investigation into its biological activity.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5,5-dimethylpiperidine-2,4-dione |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| SMILES | CC1(C)CC(=O)NC(=O)C1 |

| InChI | InChI=1S/C7H11NO2/c1-7(2)4-5(9)8-6(10)3-7/h3-4H2,1-2H3,(H,8,9) |

| InChIKey | DEPCULBMHFQAOA-UHFFFAOYSA-N |

| CAS Number | Not Assigned[3] |

Synthetic Pathways

The synthesis of 5,5-dimethylpiperidine-2,4-dione can be achieved through several routes, with the Dieckmann cyclization being a prominent method.[3][4][5] An alternative approach involves a Michael addition-cyclization cascade.[6]

Caption: Comparative synthetic routes to 5,5-dimethylpiperidine-2,4-dione.

Hypothesized Biological Activities and Investigative Protocols

The true potential of 5,5-dimethylpiperidine-2,4-dione lies in its likely biological activities, inferred from a wealth of data on related compounds.

Anticonvulsant and CNS Depressant Activity: A Primary Focus

Derivatives of pyrrolidine-2,5-dione and imidazolidine-2,4-dione, which share structural similarities with our target molecule, have demonstrated significant anticonvulsant properties.[7][8][9] It is therefore highly probable that 5,5-dimethylpiperidine-2,4-dione could exhibit similar central nervous system (CNS) depressant and anticonvulsant effects.

Proposed Mechanism of Action (Hypothetical)

The anticonvulsant activity of many heterocyclic compounds is mediated through their interaction with neuronal voltage-gated sodium and calcium channels.[10] It is plausible that 5,5-dimethylpiperidine-2,4-dione could modulate these channels, thereby reducing neuronal excitability.

Caption: Proposed mechanism for anticonvulsant activity.

Experimental Protocol: Anticonvulsant Screening in a Murine Model

-

Animal Model: Male Swiss albino mice (20-25 g).

-

Test Compound Administration: 5,5-dimethylpiperidine-2,4-dione is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses.

-

Maximal Electroshock (MES) Test:

-

30 minutes post-compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

-

The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

30 minutes post-compound administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

The animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

-

-

Data Analysis: The dose of the compound required to protect 50% of the animals (ED50) is calculated for each test.

Antiproliferative and Cytotoxic Potential

Glutarimide derivatives have been reported to possess antiproliferative and antibacterial activities.[11][12] This suggests that 5,5-dimethylpiperidine-2,4-dione could be a valuable scaffold for the development of novel anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, K562, MDA-MB-453) and a normal cell line (e.g., MRC-5) for selectivity assessment.[11]

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of 5,5-dimethylpiperidine-2,4-dione for 48-72 hours.

-

MTT Assay:

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined.

Antimicrobial Activity